molecular formula C24H28N4O3 B2953580 7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-89-7

7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2953580
CAS RN: 921781-89-7
M. Wt: 420.513
InChI Key: LCTMIZYNLDHBIR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as azepane, phenyl, tetrahydrofuran, and pyrazolo[4,3-c]pyridinone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. Azepane is a seven-membered ring with one nitrogen atom . Tetrahydrofuran is a five-membered ring with one oxygen atom . The pyrazolo[4,3-c]pyridinone group contains multiple rings including a pyrazole and a pyridone .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, azepane, like many amines, reacts with carbon dioxide . The tetrahydrofuran group could potentially undergo reactions at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydrofurfuryl alcohol, a compound containing a tetrahydrofuran group, is a colorless liquid .

Scientific Research Applications

Crystal Structure Analysis

The study by Toze et al. (2015) on the crystal structure of a related compound provides insight into the structural characteristics of complex molecules containing azepane and tetrahydrofuran rings. This analysis highlights the molecular conformations and interactions, essential for understanding the reactivity and properties of similar compounds (Toze et al., 2015).

Synthetic Applications

Research by Schweizer et al. (1993) on the preparation of pyrazolo-fused benzoxazepines and related compounds underlines the synthetic versatility of azines, which are core structures in many complex organic molecules. This work illustrates methods for constructing diverse heterocyclic frameworks, a foundational aspect of medicinal chemistry and material science (Schweizer et al., 1993).

Benincori et al. (1991) discuss the Fischer indole synthesis and related rearrangements, showcasing the transformation possibilities of cyclic hydrazones into various heterocycles. Such transformations are crucial for developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Benincori et al., 1991).

Heterocyclic Chemistry

The work by Trilleras et al. (2008) on hydrogen-bonded chains in pyrazolo[3,4-b]pyridine derivatives demonstrates the importance of non-covalent interactions in dictating the structure and properties of molecular assemblies. Such insights are valuable for the design of molecular materials and pharmaceuticals (Trilleras et al., 2008).

Reisinger and Wentrup's (1996) synthesis of diazepines from azido- and tetrazolo-pyridines provides examples of using light-mediated reactions to access valuable heterocyclic compounds. Such methodologies expand the toolkit for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive molecules (Reisinger & Wentrup, 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, tetrahydrofuran is highly flammable .

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the downstream signaling cascades that lead to cell proliferation . The IC50 value against WT RET is approximately 0.4 nM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of RET disrupts several biochemical pathways involved in cell survival and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .

Pharmacokinetics

It is insoluble in water , which may impact its bioavailability and require specific delivery methods for effective therapeutic use.

Result of Action

The result of the compound’s action is the specific inhibition of RET-driven cell proliferation . In vitro studies have shown that it is more effective at inhibiting cell proliferation in RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, it effectively inhibits the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain delivery environments (e.g., those involving DMSO) compared to others (e.g., aqueous environments) . Additionally, factors such as pH and temperature could potentially impact its stability and activity.

properties

IUPAC Name

7-(azepane-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-23(27-12-6-1-2-7-13-27)20-16-26(15-19-11-8-14-31-19)17-21-22(20)25-28(24(21)30)18-9-4-3-5-10-18/h3-5,9-10,16-17,19H,1-2,6-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMIZYNLDHBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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